Dasotraline
Vue d'ensemble
Description
Dasotraline est un nouveau composé qui agit comme un inhibiteur de la recapture de la sérotonine, de la norépinéphrine et de la dopamine. Il était en cours de développement par Sunovion Pharmaceuticals pour le traitement du trouble déficitaire de l'attention avec hyperactivité et du trouble de l'alimentation boulimique . Structurellement, la this compound est un stéréoisomère de la desméthylsertraline, un métabolite actif de l'antidépresseur sertraline .
Applications De Recherche Scientifique
Chemistry: Dasotraline’s unique structure and reactivity make it a valuable compound for studying reuptake inhibition mechanisms.
Biology: In biological research, this compound is used to investigate the role of neurotransmitter reuptake in various physiological processes.
Medicine: This compound has shown promise in treating attention-deficit hyperactivity disorder and binge eating disorder by modulating neurotransmitter levels
Industry: The compound’s potential therapeutic applications have driven research and development efforts in the pharmaceutical industry.
Mécanisme D'action
Target of Action
Dasotraline is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was under development for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . Its primary targets are the sodium-dependent dopamine transporter, sodium-dependent serotonin transporter, and sodium-dependent noradrenaline transporter .
Mode of Action
This compound inhibits the reuptake of serotonin, norepinephrine, and dopamine by interacting with their respective transporters . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can affect various biochemical pathways. These neurotransmitters are associated with mood regulation, attention, reward, and other cognitive functions .
Pharmacokinetics
It has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine .
Result of Action
The inhibition of reuptake leads to increased concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft. This can result in improved mood, increased attention, and reduced symptoms of ADHD and BED .
Analyse Biochimique
Biochemical Properties
Dasotraline plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This compound interacts with sodium-dependent dopamine, serotonin, and norepinephrine transporters . These interactions are crucial as they prevent the reabsorption of neurotransmitters back into the presynaptic neuron, thereby prolonging their action.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels, which impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in neurons, the increased levels of serotonin, norepinephrine, and dopamine can enhance synaptic plasticity and improve mood and cognitive functions . Additionally, this compound’s impact on neurotransmitter levels can affect other cell types that express these receptors, potentially influencing their function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the sodium-dependent transporters for dopamine, serotonin, and norepinephrine . This inhibition prevents the reuptake of these neurotransmitters, leading to increased extracellular concentrations. The elevated levels of neurotransmitters can activate downstream signaling pathways, alter gene expression, and modulate synaptic plasticity . This compound’s balanced inhibition of these three transporters distinguishes it from other reuptake inhibitors that typically target only one or two neurotransmitters.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a slow absorption and long elimination half-life, resulting in stable plasma concentrations over 24 hours . This stability allows for once-daily dosing. Over time, this compound’s effects on neurotransmitter levels remain consistent, which is beneficial for maintaining therapeutic efficacy. Long-term studies have indicated that this compound can cause side effects such as insomnia, dry mouth, headache, decreased appetite, nausea, and anxiety .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses have been associated with therapeutic benefits, such as reduced binge eating and improved attention . Higher doses can lead to adverse effects, including increased anxiety and potential toxicity . The therapeutic window for this compound is therefore crucial for maximizing benefits while minimizing risks.
Metabolic Pathways
This compound is metabolized primarily through oxidation and subsequent phase II conjugations . The major metabolic pathways involve amine oxidation to form oxime M41, followed by sulfation to form M42 or glucuronidation to form M43 . Other pathways include N-hydroxylation and oxidative deamination . These metabolic processes ensure the elimination of this compound from the body while maintaining its therapeutic effects.
Transport and Distribution
This compound is slowly absorbed and extensively distributed within the body . It is transported across cell membranes via passive diffusion and interacts with various transporters and binding proteins . The distribution of this compound is widespread, with significant accumulation in the brain, where it exerts its therapeutic effects by modulating neurotransmitter levels .
Subcellular Localization
This compound’s subcellular localization is primarily within the synaptic cleft, where it inhibits the reuptake of neurotransmitters . This localization is crucial for its function as a reuptake inhibitor. Additionally, this compound may undergo post-translational modifications that influence its activity and stability within specific cellular compartments .
Méthodes De Préparation
La synthèse de la dasotraline implique la transamination d'un intermédiaire tétralone chiral. Le procédé utilise une enzyme ω-transaminase ®-sélective en présence d'un donneur d'amine et d'un cofacteur . Les conditions réactionnelles comprennent généralement un mélange aqueux avec des solvants tels que le diméthylsulfoxyde ou la N,N-diméthylformamide . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté chirale, impliquant souvent la formation et l'isolement d'un sel entre la this compound et un acide chiral, tel que l'acide (1R)-(-)-10-camphorsulfonique .
Analyse Des Réactions Chimiques
Dasotraline subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.
Substitution : Des réactions de substitution impliquant la this compound peuvent se produire, en particulier en présence de réactifs et de catalyseurs appropriés.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
4. Applications de la recherche scientifique
Chimie : La structure et la réactivité uniques de la this compound en font un composé précieux pour l'étude des mécanismes d'inhibition de la recapture.
Biologie : En recherche biologique, la this compound est utilisée pour étudier le rôle de la recapture des neurotransmetteurs dans divers processus physiologiques.
Médecine : This compound s'est avérée prometteuse dans le traitement du trouble déficitaire de l'attention avec hyperactivité et du trouble de l'alimentation boulimique en modulant les niveaux de neurotransmetteurs
Industrie : Les applications thérapeutiques potentielles du composé ont stimulé les efforts de recherche et développement dans l'industrie pharmaceutique.
5. Mécanisme d'action
This compound exerce ses effets en inhibant la recapture de la sérotonine, de la norépinéphrine et de la dopamine . Cette inhibition augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, améliorant la neurotransmission et atténuant les symptômes associés au trouble déficitaire de l'attention avec hyperactivité et au trouble de l'alimentation boulimique . Les cibles moléculaires de la this compound comprennent le transporteur de la dopamine dépendant du sodium, le transporteur de la sérotonine dépendant du sodium et le transporteur de la noradrénaline dépendant du sodium .
Comparaison Avec Des Composés Similaires
Dasotraline est unique parmi les inhibiteurs de la recapture en raison de son inhibition équilibrée de la recapture de la sérotonine, de la norépinéphrine et de la dopamine . Des composés similaires comprennent :
Desméthylsertraline : Un métabolite actif de la sertraline avec une inhibition sélective de la recapture de la sérotonine.
Indatraline : Un inhibiteur non sélectif de la recapture des monoamines.
Lométraline : Un autre composé présentant des propriétés d'inhibition de la recapture.
Comparé à ces composés, le profil d'inhibition équilibrée de la recapture de la this compound offre un avantage thérapeutique distinct dans le traitement des troubles impliquant plusieurs systèmes de neurotransmetteurs .
Propriétés
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-MEDUHNTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217855 | |
Record name | Dasotraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dasotraline has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine and dopamine (SNDRI). Serotonin, norepinephrine and dopamine are neurotransmitters associated with depression. There are currently no marketed treatments for depression that inhibit reuptake of all three neurotransmitters. | |
Record name | Dasotraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12305 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
675126-05-3 | |
Record name | Dasotraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675126-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dasotraline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasotraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12305 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dasotraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DASOTRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dasotraline interact with its targets and what are the downstream effects?
A1: this compound acts by inhibiting the reuptake of dopamine and norepinephrine at presynaptic nerve terminals in the brain. [, , , , ] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. These neurotransmitters play crucial roles in attention, executive function, and reward pathways, explaining this compound’s potential therapeutic effects in ADHD and BED. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C16H15Cl2N and its molecular weight is 292.19 g/mol. [, ]
Q3: Is there any spectroscopic data available for this compound?
A3: While specific spectroscopic data isn't provided in the research papers, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify this compound in human plasma. [] These methods utilize specific mass transitions characteristic of this compound's structure for identification and quantification.
Q4: Can you describe the pharmacokinetic profile of this compound?
A4: this compound exhibits slow absorption and a long elimination half-life (t1/2) of 47-77 hours, enabling once-daily dosing. [, , , , ] It achieves steady-state plasma concentration by 2 weeks of daily dosing. [] This pharmacokinetic profile contributes to its potential for providing sustained therapeutic benefits throughout the day. [, ]
Q5: How is this compound metabolized in the body?
A5: this compound undergoes extensive metabolism primarily through oxidation and subsequent phase II conjugations. [] Major metabolic pathways include amine oxidation, N-hydroxylation, oxidative deamination, and N-acetylation. []
Q6: Does this compound interact with drug transporters or metabolizing enzymes?
A6: Research indicates this compound acts as a selective inhibitor of Cytochrome P450 2B6 (CYP2B6), an enzyme involved in drug metabolism. [] This selectivity makes it a potential tool for reaction phenotyping studies. Further research is needed to fully understand this compound's interactions with other drug transporters and metabolizing enzymes.
Q7: What is the evidence for this compound's efficacy in treating ADHD?
A7: Several clinical trials have explored this compound's efficacy in treating ADHD in both adults and children. In these trials, this compound demonstrated significant improvements in ADHD symptoms, including reductions in hyperactivity, impulsivity, and inattentiveness. [, , , , , , , , , , ] These improvements were observed using standardized rating scales like the ADHD Rating Scale (ADHD RS-IV) and Clinical Global Impression (CGI) scales. [, , , , , ]
Q8: What about this compound's efficacy in treating Binge Eating Disorder?
A8: Clinical trials have also investigated this compound as a potential treatment for BED. Results indicate that this compound can significantly reduce the frequency of binge eating episodes and improve associated symptoms like obsessive-compulsive behaviors related to food. [, , , ] These findings highlight this compound's potential for addressing the core psychopathological drivers of BED. []
Q9: Are there any biomarkers being researched to predict this compound's efficacy or monitor treatment response?
A9: While the provided research doesn't delve into specific biomarkers for this compound, exploring potential biomarkers could offer valuable insights into individual patient responses. Future research might investigate biomarkers related to dopamine and norepinephrine signaling pathways, as alterations in these pathways are implicated in both ADHD and BED.
Q10: What is the safety and tolerability profile of this compound?
A10: this compound has been generally well-tolerated in clinical trials. [, , , , , , , , , , ] The most commonly reported adverse events were insomnia, decreased appetite, dry mouth, headache, and anxiety. [, , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.